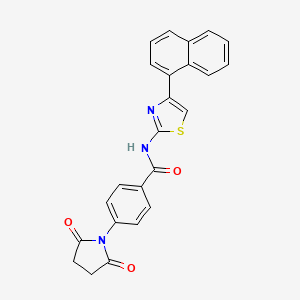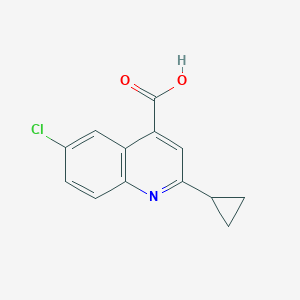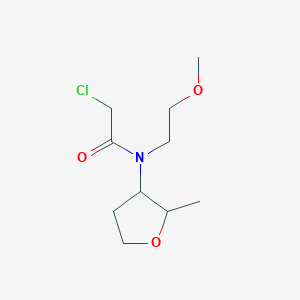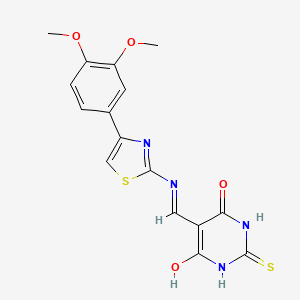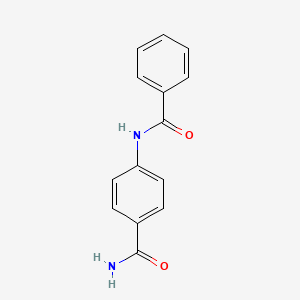![molecular formula C14H15NO2S B2552681 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide CAS No. 2379996-49-1](/img/structure/B2552681.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" involves various strategies to incorporate furan and thiophene moieties into the desired molecular framework. For instance, a method for synthesizing pyrrolines with a sulfide moiety attached to the 1-pyrroline core has been described, which could be relevant to the synthesis of compounds with similar heteroaromatic groups . Another study reports the synthesis of phenoxypropanamide derivatives starting from difluoronirobenzene, indicating a general approach to incorporating furan structures into complex molecules . Additionally, the synthesis of benzamides with a furoyl-piperazinylmethyl moiety has been achieved, which could provide insights into the synthesis of related furan-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" can be characterized using various spectroscopic techniques. For example, the confirmation of synthesized compounds' structures has been performed using IR, 1H-NMR, and EI-MS spectral data . In another study, the molecular structure of a thiourea derivative was elucidated using 1H and 13C{1H} NMR, IR, UV spectroscopy, and single-crystal X-ray crystallography . These techniques are essential for determining the molecular conformation and verifying the presence of specific functional groups in the compound.
Chemical Reactions Analysis
The chemical reactivity of compounds with furan and thiophene groups can be inferred from studies on similar molecules. For example, the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization has been shown to produce pyrrolines with aryl sulfide moieties . This indicates that compounds with furan and thiophene groups might undergo similar nucleophilic reactions. The reactivity of such compounds could be further explored in the context of their potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" would likely be influenced by the presence of the furan and thiophene rings. These heteroaromatic groups can impact the molecule's electron distribution, polarity, and overall reactivity. The studies reviewed do not provide direct data on the physical and chemical properties of the exact compound , but they do offer insights into the properties of structurally related compounds. For instance, the antibacterial and antifungal activities of phenoxypropanamide derivatives containing a furan moiety have been evaluated, suggesting potential bioactive properties . Similarly, the enzyme inhibition activity of benzamides with a furoyl group has been studied, indicating their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Reactions
Research on similar furan and thiophene derivatives has led to the development of synthetic pathways and chemical reactions that could be applicable to N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide. For instance, cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes have shown to be intermediates in the phototransposition of cyanothiophens, suggesting potential photochemical applications for similar compounds (Barltrop, Day, & Irving, 1979). Additionally, ZnCl2-catalyzed annulation has been used to construct furan and thiophene units, which are pivotal in synthesizing bioactive compounds, indicating a pathway that could involve N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in similar syntheses (He, Lou, Yu, & Zhou, 2020).
Photovoltaic and Electronic Applications
Furan and thiophene derivatives have been incorporated into dye-sensitized solar cells (DSSCs), with variations in conjugated linkers affecting device performance. Specifically, derivatives utilizing furan as a conjugated linker have shown significant improvements in solar energy-to-electricity conversion efficiency, indicating the potential for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in photovoltaic applications (Kim et al., 2011).
Antinociceptive Properties
Research on acetylenic thiophene and furan derivatives has explored their antinociceptive potential, suggesting possible applications in pain management. Such studies highlight the relevance of furan and thiophene derivatives in medical research, potentially extending to compounds like N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide (Goncales et al., 2005).
Polymer Synthesis
The synthesis of novel polymers with thiophenylanilino and furanylanilino backbones indicates the potential of furan and thiophene derivatives in creating high-performance materials. This suggests a role for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in the development of new polymeric materials with tailored properties (Baldwin et al., 2008).
Corrosion Inhibition
Azomethine-functionalized triazole derivatives have been evaluated for their corrosion inhibition properties, showcasing the potential of heterocyclic compounds in protecting metals against corrosion. This application could be explored for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide, offering insights into its utility in materials science (Murmu et al., 2020).
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-8-13-7-12(10-18-13)11-5-6-17-9-11/h2,5-7,9-10H,1,3-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMHXXTSJXCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pent-4-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/no-structure.png)
![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)
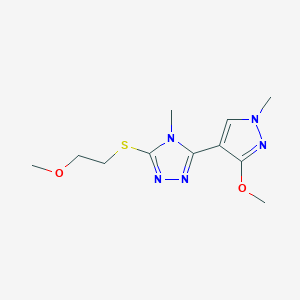
![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)
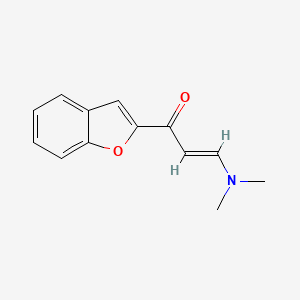
![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)
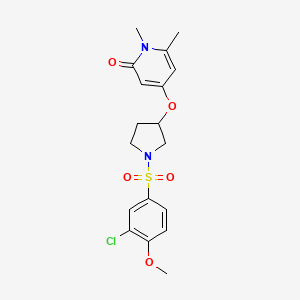
![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
